

Analytical Methods for Measuring Dissolved CO₂ Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbon dioxide water*

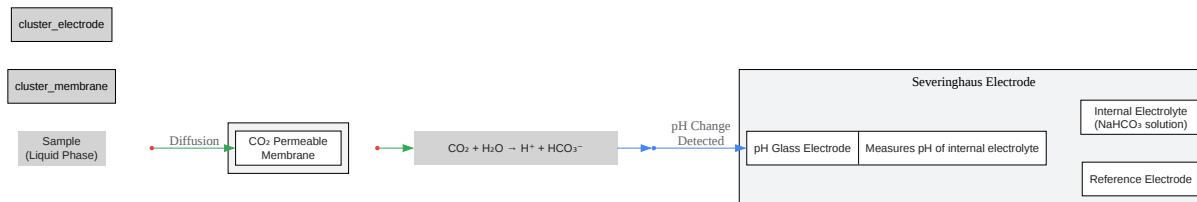
Cat. No.: *B8500060*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of dissolved carbon dioxide (dCO₂) is a critical parameter in a multitude of research and industrial applications, including cell culture monitoring, bioprocess control in drug development, environmental water quality assessment, and beverage carbonation analysis. The concentration of dCO₂ can significantly influence pH, cellular metabolism, protein production, and product stability. This document provides detailed application notes and protocols for four common analytical methods used to quantify dissolved CO₂.

Potentiometric Method: The Severinghaus Electrode


The potentiometric determination of dCO₂ is most famously accomplished using the Severinghaus electrode, a self-contained electrochemical sensor that measures the partial pressure of carbon dioxide (pCO₂).

Principle of Operation

The core of the Severinghaus electrode is a standard pH electrode surrounded by a thin film of a sodium bicarbonate (NaHCO₃) electrolyte solution. This entire assembly is separated from the sample medium by a CO₂-permeable silicone membrane. Dissolved CO₂ from the sample diffuses across this membrane into the bicarbonate electrolyte layer until equilibrium is reached.^[1] Inside the electrolyte, the diffused CO₂ reacts with water to form carbonic acid (H₂CO₃), which then dissociates into hydrogen ions (H⁺) and bicarbonate ions (HCO₃⁻).^[2] This

change in H^+ concentration alters the pH of the electrolyte, which is measured by the internal pH electrode. The measured change in pH is logarithmically proportional to the pCO_2 in the sample.[2][3]

The key chemical equilibrium is: $\text{CO}_2 + \text{H}_2\text{O} \rightleftharpoons \text{H}_2\text{CO}_3 \rightleftharpoons \text{H}^+ + \text{HCO}_3^-$ [2]

[Click to download full resolution via product page](#)

Fig 1. Principle of the Severinghaus Electrode.

Experimental Protocol

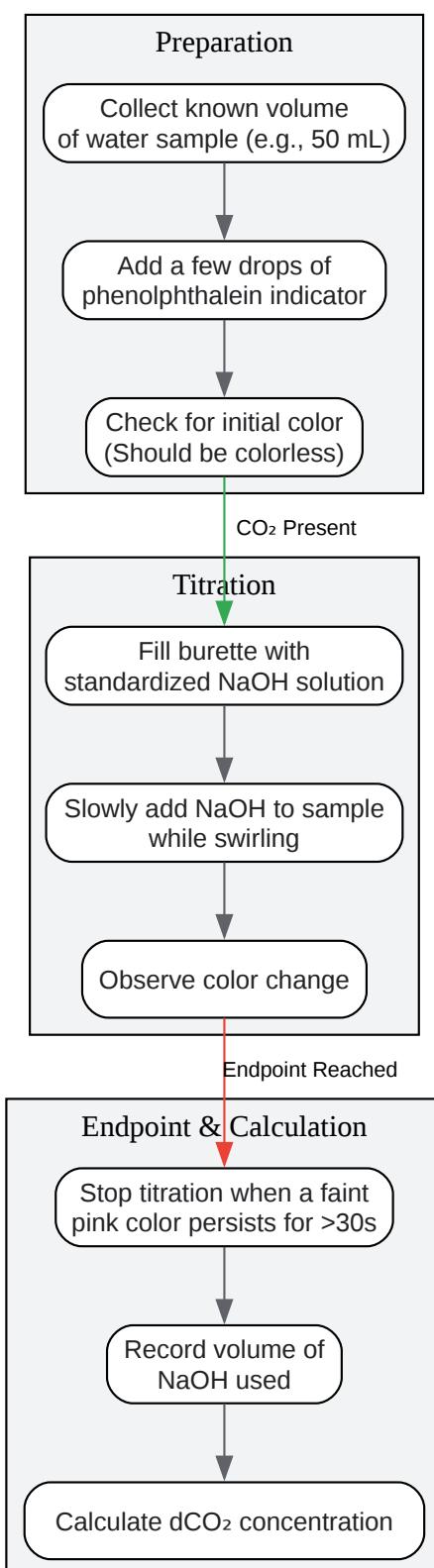
Materials:

- Severinghaus-type dCO₂ probe
- Meter capable of reading millivolts (mV) or pCO₂ directly
- Calibration gas standards (e.g., certified gas mixtures of 5% CO₂ and 10% CO₂, balance air or N₂)
- Zero gas (100% N₂ or CO₂-free air)
- Gas washing bottle or humidifier

- Flow meter and tubing
- Thermostated water bath or beaker

Procedure:

- Sensor Preparation: Inspect the sensor membrane for any damage or wrinkles. Ensure the internal electrolyte is filled to the correct level as per the manufacturer's instructions.
- System Assembly: Connect the dCO₂ probe to the meter. If calibrating with gas, connect the gas cylinder via tubing and a flow meter to a gas washing bottle containing deionized water to humidify the gas. This prevents the sensor membrane from drying out.
- Sensor Polarization: Allow the sensor to polarize according to the manufacturer's guidelines, typically for a few hours before the first use or after prolonged storage.
- Two-Point Calibration:
 - Zero Point: Flow the zero gas (e.g., 100% N₂) through the system and immerse the sensor tip in the humidified gas stream or a "zero" liquid standard. Allow the reading to stabilize and set this as the zero point or low calibration point on the meter.
 - Span Point: Flow a known concentration of CO₂ gas (e.g., 5% CO₂) through the system. Immerse the sensor in the humidified gas stream. Wait for a stable reading and set this as the span or high calibration point.[\[4\]](#)
 - Verification: A third calibration point (e.g., 10% CO₂) can be used to verify the linearity of the sensor's response.
- Sample Measurement:
 - Immerse the calibrated sensor tip into the sample solution. Ensure the membrane is fully submerged.
 - Provide gentle agitation to ensure a representative measurement at the sensor surface and prevent local CO₂ depletion.


- Allow the reading to stabilize. The time to stabilization can vary from a few seconds to several minutes.[5]
- Record the dissolved CO₂ concentration or partial pressure.
- Post-Measurement: Rinse the sensor with deionized water and store it according to the manufacturer's instructions.

Titrimetric Method

This classical wet chemistry technique determines the concentration of carbonic acid in a sample by titrating it with a strong base to a specific pH endpoint. It is a cost-effective but manual method.

Principle of Operation

Dissolved CO₂ forms carbonic acid (H₂CO₃) in water. This weak acid can be neutralized by a strong base, such as sodium hydroxide (NaOH). The titration proceeds until all the carbonic acid is converted to bicarbonate (HCO₃⁻). The endpoint of this reaction is at approximately pH 8.3.[6] A pH indicator, most commonly phenolphthalein, which changes color from colorless to pink at this pH, is used to visualize the endpoint.[7][8] The volume of titrant used is directly proportional to the amount of dissolved CO₂ in the sample.

[Click to download full resolution via product page](#)**Fig 2.** Workflow for Titrimetric dCO₂ Determination.

Experimental Protocol

Materials:

- Burette (25 mL or 50 mL, Class A)
- Erlenmeyer flask (e.g., 250 mL)
- Graduated cylinders or volumetric pipettes
- Standardized sodium hydroxide (NaOH) titrant (e.g., 0.0227 N) or sodium carbonate (Na_2CO_3) titrant (e.g., 0.045 N)[8]
- Phenolphthalein indicator solution
- Deionized water

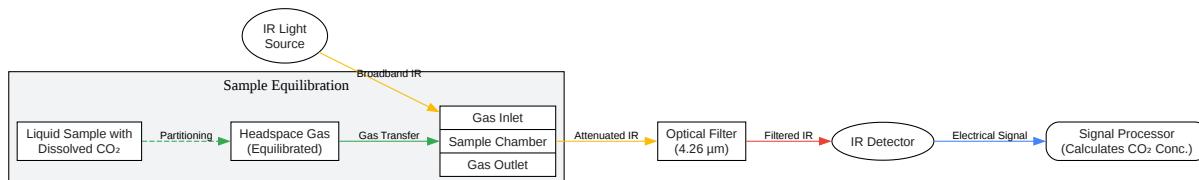
Procedure:

- Sample Collection: Carefully collect a known volume of the sample (e.g., 50 or 100 mL) into an Erlenmeyer flask.[8] Minimize agitation and exposure to air to prevent CO_2 loss.[6][7]
- Indicator Addition: Add 3-5 drops of phenolphthalein indicator to the sample and swirl gently to mix. The solution should remain colorless. If it turns pink, the sample has a $\text{pH} \geq 8.3$ and contains no free dissolved CO_2 .[8]
- Burette Preparation: Rinse the burette with a small amount of the NaOH titrant, then fill it and ensure no air bubbles are in the tip. Record the initial volume.
- Titration: Place the flask under the burette. Add the NaOH titrant drop by drop while gently swirling the flask.[9]
- Endpoint Determination: Continue adding titrant until a faint but permanent pink color persists for at least 30 seconds. This is the endpoint.[9]
- Record Volume: Record the final volume from the burette. The volume of titrant used is the final volume minus the initial volume.

- Calculation: Calculate the dissolved CO₂ concentration using the following formula:

$$dCO_2 \text{ (mg/L)} = (A \times N \times 44,000) / V_{\text{sample}}$$

Where:


- A = Volume of NaOH titrant used (mL)
- N = Normality of the NaOH titrant (eq/L)
- 44,000 = Equivalent weight of CO₂ (44 g/mol) × 1000 mg/g
- V_{sample} = Volume of the sample (mL)

Non-Dispersive Infrared (NDIR) Sensor Method

NDIR sensors are optical sensors used for detecting CO₂ in a gaseous phase. For measuring dissolved CO₂, they are coupled with a system that transfers the CO₂ from the liquid to the gas phase, such as a headspace equilibration unit or a gas-stripping column.

Principle of Operation

The NDIR method is based on the Beer-Lambert law. CO₂ molecules strongly absorb infrared (IR) radiation at a specific wavelength (approximately 4.26 μm).[10][11] The sensor contains an IR source, a sample chamber (gas cell), an optical filter that transmits only the CO₂ absorption wavelength, and an IR detector.[11][12] The IR light passes through the sample chamber containing gas equilibrated with the liquid sample. The CO₂ in the chamber absorbs some of the IR light. The detector measures the intensity of the remaining light. The difference between the initial light intensity and the detected intensity is proportional to the CO₂ concentration in the gas phase, which is in equilibrium with the dissolved CO₂ concentration in the liquid.[10][12]

[Click to download full resolution via product page](#)

Fig 3. Operating Principle of an NDIR Sensor for dCO₂.

Experimental Protocol (with Headspace Equilibration)

Materials:

- NDIR CO₂ analyzer
- Headspace vials with septa (e.g., 20 mL)
- Gas-tight syringe
- Thermostated shaker or water bath
- Calibration gas standards and zero gas

Procedure:

- Analyzer Calibration: Calibrate the NDIR analyzer according to the manufacturer's instructions using zero gas and at least one certified CO₂ standard gas.[13]
- Sample Preparation:
 - Place a precise volume of the liquid sample into a headspace vial, leaving a known volume of headspace (e.g., 10 mL sample in a 20 mL vial).

- For total inorganic carbon measurement, a small amount of acid can be added to convert all bicarbonate and carbonate to CO₂.[\[14\]](#)[\[15\]](#) For free dCO₂, do not add acid.
- Immediately seal the vial with a septum cap.

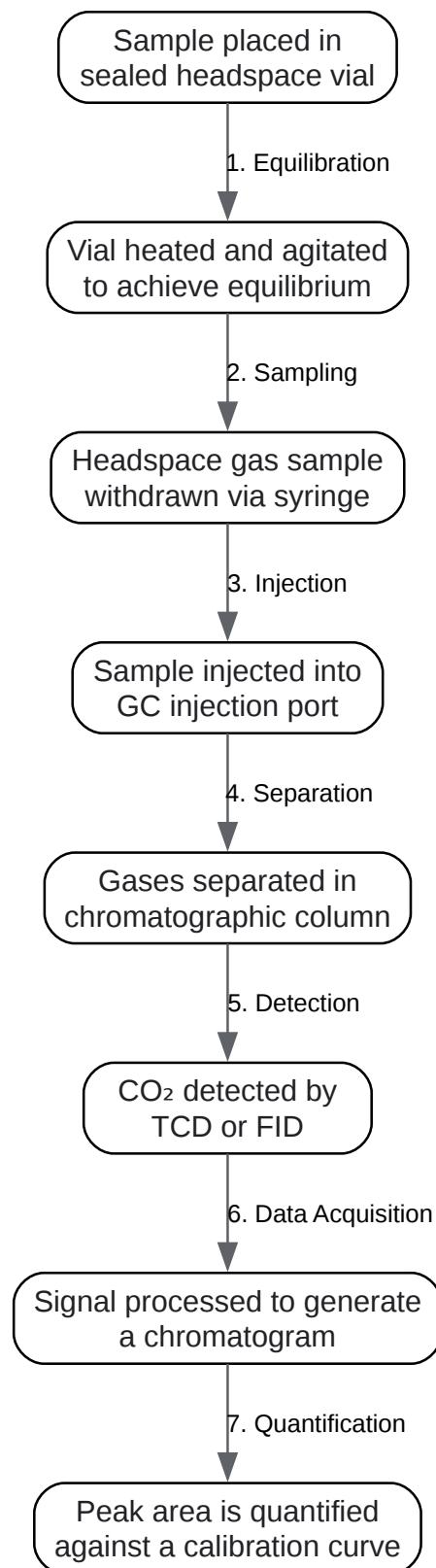
• Equilibration:

- Place the vial in a thermostated shaker or water bath set to a constant, known temperature.
- Agitate the vial for a predetermined time (e.g., 15-30 minutes) to allow the dissolved CO₂ to equilibrate between the liquid and gas (headspace) phases.[\[16\]](#)

• Headspace Analysis:

- Once equilibrated, use a gas-tight syringe to withdraw a known volume of the headspace gas through the septum.
- Inject the gas sample into the NDIR analyzer's sample port.
- Record the CO₂ concentration in the gas phase (C_gas) reported by the analyzer.

• Calculation: Calculate the dissolved CO₂ concentration in the original liquid sample (C_liquid) using Henry's Law, which relates the partial pressure of a gas to its concentration in a liquid at a given temperature. The calculation requires knowledge of the Henry's Law constant for CO₂ at the equilibration temperature, as well as the volumes of the liquid and gas phases.


Headspace Gas Chromatography (GC)

This method offers high sensitivity and specificity for measuring dissolved gases. It involves separating CO₂ from other gases in a headspace sample using a gas chromatograph and quantifying it with a suitable detector.

Principle of Operation

Similar to the NDIR method, this technique relies on the partitioning of dissolved CO₂ from the liquid sample into a sealed headspace.[\[17\]](#) An aliquot of this headspace gas is then injected

into a gas chromatograph. Inside the GC, an inert carrier gas (e.g., Helium) moves the sample through a packed column. The column separates different gases based on their physical and chemical properties. The CO₂ elutes from the column at a characteristic retention time and is detected, most commonly by a Thermal Conductivity Detector (TCD) or, for higher sensitivity, a Flame Ionization Detector (FID) after methanization.[18] The detector response (peak area) is proportional to the concentration of CO₂.

[Click to download full resolution via product page](#)**Fig 4.** Workflow for Headspace GC Analysis of dCO₂.

Experimental Protocol

Materials:

- Gas chromatograph with a TCD or methanizer/FID
- Headspace autosampler or manual gas-tight syringes
- Headspace vials with septa
- Packed GC column (e.g., HayeSep Q)[18]
- Carrier gas (high-purity Helium or Argon)
- Calibration standards (prepared from NaHCO_3 solutions or certified gas standards)
- Acid solution (e.g., 0.1 N HCl) for total inorganic carbon analysis[18]

Procedure:

- GC Method Setup:
 - Install an appropriate column for gas analysis.
 - Set instrument parameters: injector temperature (~200°C), oven temperature program (e.g., isothermal at 60°C or a ramp), detector temperature (~250°C), and carrier gas flow rate (~5 mL/min).[16]
- Sample Preparation & Equilibration:
 - Add a precise volume of liquid sample to a headspace vial.
 - To measure total inorganic carbon, add a small volume of acid (e.g., 0.5 mL of 0.1 N HCl) to a vial before adding the sample to convert all carbonate species to gaseous CO_2 .[18]
 - Seal the vial immediately.
 - Place the vial in the headspace autosampler's oven or a separate heating block at a controlled temperature (e.g., 70°C) for a set time (e.g., 15 min) to reach equilibrium.[16]

- Calibration:
 - Prepare a series of aqueous standards of known inorganic carbon concentration (e.g., using NaHCO_3).
 - Treat these standards identically to the samples (acidification, equilibration).
 - Analyze the headspace of each standard to generate a calibration curve of peak area versus CO_2 concentration.
- Analysis:
 - The headspace autosampler will automatically inject a set volume of the headspace gas into the GC.
 - Run the sample through the GC method.
 - Identify the CO_2 peak based on its retention time from the calibration standards.
- Quantification:
 - Integrate the area of the CO_2 peak.
 - Determine the concentration of CO_2 in the headspace using the calibration curve.
 - Calculate the original dissolved CO_2 concentration in the liquid sample using a mass balance equation or by ensuring standards are matrix-matched and treated identically to the samples.

Data Presentation: Comparison of Methods

The choice of method depends on the required accuracy, sensitivity, sample throughput, and available budget.

Feature	Potentiometric (Severinghaus)	Titrimetric	NDIR Sensor (with Headspace)	Headspace GC
Principle	Electrochemical (pH change)[3]	Chemical Neutralization	Optical (IR Absorption)[12]	Chromatographic Separation
Typical Range	2 - 800 mg/L[19] [20]	10 - 1000 mg/L	400 - 10,000 ppm (gas phase)	ppb to % levels [21]
Accuracy	±10% of reading	±5-10% (operator dependent)	±30-50 ppm ±3- 5% of reading[22][23]	±2-5%
Precision (CV)	~4%[11]	~6%[11]	< 5%	< 5%
Response Time	Seconds to minutes[5][24]	Minutes per sample	Minutes (including equilibration)	Minutes per sample
Throughput	High (in-line) / Low (manual)	Low	Medium to High (with autosampler)	Medium to High (with autosampler)
Selectivity	Good (membrane dependent)	Low (interfered by other acids/bases)[7]	Very High for CO ₂	Very High
Cost (Equipment)	Medium	Low	Medium	High
Key Advantage	Real-time, in-line monitoring	Low cost, simple equipment	High selectivity, stable	High sensitivity and selectivity
Key Disadvantage	Membrane fouling, drift	Manual, low throughput, interferences	Indirect measurement of liquid	High equipment cost, complex

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Severinghaus electrode - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. co2meter.com [co2meter.com]
- 5. ABG and measuring gases [anaestheasier.com]
- 6. images.hach.com [images.hach.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Non-dispersed infrared (NDIR) Carbon Dioxide (CO₂) Sensor Working Principle - Unitense Innovation [unitense.com]
- 11. NDIR Sensor (Non-Dispersive Infrared): Principle, Design, Applications, and Advantages [winsen-sensor.com]
- 12. NDIR type - Operating principle - Technology - FIGARO Engineering inc [figaro.co.jp]
- 13. How to calibrate co2 sensor - Fosensor [hnfosensor.com]
- 14. Measurement of CO₂ Dissolved in Aqueous Solutions Using a Modified Infrared Gas Analyzer System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of CO(2) Dissolved in Aqueous Solutions Using a Modified Infrared Gas Analyzer System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pragolab.sk [pragolab.sk]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Frontiers | A Gas Chromatographic Method for the Determination of Bicarbonate and Dissolved Gases [frontiersin.org]
- 19. file.yizimg.com [file.yizimg.com]

- 20. uicinc.com [uicinc.com]
- 21. co2meter.com [co2meter.com]
- 22. osti.gov [osti.gov]
- 23. Low-Cost CO₂ NDIR Sensors: Performance Evaluation and Calibration Using Machine Learning Techniques | MDPI [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Analytical Methods for Measuring Dissolved CO₂ Concentration: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8500060#analytical-methods-for-measuring-dissolved-co2-concentration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com